molecular formula C19H23NO5S B245567 N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

Cat. No. B245567
M. Wt: 377.5 g/mol
InChI Key: SGVALMXWMPRYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, also known as MDL-100,907, is a selective antagonist of the 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is a selective antagonist of the 5-HT2A receptor. This receptor is involved in the regulation of various neurological and psychiatric functions, including mood, cognition, and perception. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide can modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of these functions.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of mood and cognition. It has also been shown to reduce glutamate release in the striatum, which is involved in the regulation of reward and addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to reduce the activity of the HPA axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is its selectivity for the 5-HT2A receptor. This allows for more precise modulation of the activity of this receptor, without affecting other receptors that may be involved in the regulation of other functions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body over time.

Future Directions

There are a number of future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. One area of research is the development of more potent and selective antagonists of the 5-HT2A receptor. Another area of research is the exploration of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, there is a need for further research into the mechanisms of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, in order to better understand its potential therapeutic effects.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide involves the reaction of 5-methyl-2-nitrophenol with 1,3-benzodioxole in the presence of sodium hydride to form 5-(1,3-benzodioxol-5-yl)-2-nitrophenol. This intermediate is then reduced with sodium borohydride to produce 5-(1,3-benzodioxol-5-yl)-2-aminophenol. The final step involves the reaction of 5-(1,3-benzodioxol-5-yl)-2-aminophenol with 4-propoxybenzenesulfonyl chloride in the presence of triethylamine to yield N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in the treatment of schizophrenia, depression, anxiety, and addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C19H23NO5S/c1-4-7-23-17-8-14(3)19(9-13(17)2)26(21,22)20-11-15-5-6-16-18(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3

InChI Key

SGVALMXWMPRYCC-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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